1,1'-(7-Hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone
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Overview
Description
1,1’-(7-Hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its phenanthrene core structure, which is a tricyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(7-Hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone can be achieved through several methods. One common approach involves the palladium-catalyzed Heck reaction, followed by a reverse Diels-Alder reaction for formaldehyde elimination . This method is advantageous due to its ability to form carbon-carbon bonds efficiently, making it suitable for the synthesis of complex polycyclic structures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale palladium-catalyzed reactions, utilizing high-pressure reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
1,1’-(7-Hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or carboxylic acids.
Reduction: The ethanone groups can be reduced to alcohols.
Substitution: Aromatic substitution reactions can occur at the phenanthrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 1,1’-(7-oxo-9,10-dihydrophenanthrene-2,6-diyl)diethanone, while reduction of the ethanone groups can produce 1,1’-(7-hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanol.
Scientific Research Applications
1,1’-(7-Hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,1’-(7-Hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the phenanthrene core can intercalate with DNA, potentially affecting gene expression and cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydrophenanthrene: A simpler compound with a similar core structure but lacking the hydroxy and ethanone groups.
Phenanthrene: The parent compound of the phenanthrene family, without any substituents.
1,1’-(7-Methoxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone: A derivative with a methoxy group instead of a hydroxy group.
Uniqueness
1,1’-(7-Hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone is unique due to the presence of both hydroxy and ethanone groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
5329-91-9 |
---|---|
Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
1-(6-acetyl-7-hydroxy-9,10-dihydrophenanthren-2-yl)ethanone |
InChI |
InChI=1S/C18H16O3/c1-10(19)12-5-6-15-13(7-12)3-4-14-8-18(21)16(11(2)20)9-17(14)15/h5-9,21H,3-4H2,1-2H3 |
InChI Key |
HQDVPDPWKZZJAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC(=C(C=C3CC2)O)C(=O)C |
Origin of Product |
United States |
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